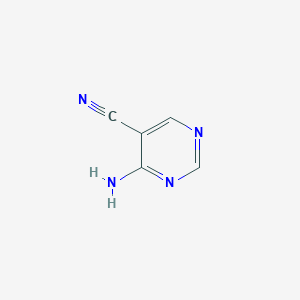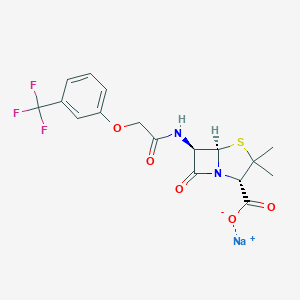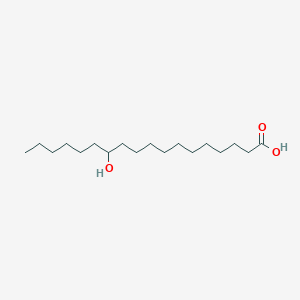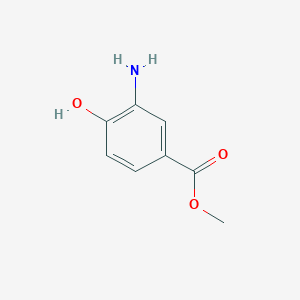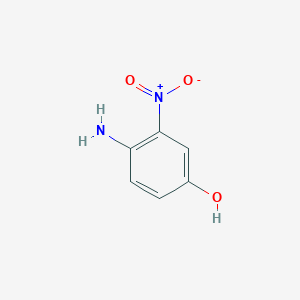
4-氨基-3-硝基苯酚
描述
4-Amino-3-nitrophenol is an organic compound with the chemical formula C6H6N2O3 . It is a yellow crystalline powder that is widely used in the production of dyes, pigments, and pharmaceuticals . It is also used as a matrix during visible matrix-assisted laser desorption/ionization mass spectrometry .
Synthesis Analysis
4-Amino-3-nitrophenol can be synthesized by various methods, including the reduction of 4-nitro-3-aminophenol using a reducing agent such as sodium dithionite or sodium borohydride . The reaction is carried out in an alkaline medium, and the product is isolated by filtration and recrystallization .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-nitrophenol is represented by the formula C6H6N2O3 . Its molecular weight is 154.1234 . The IUPAC Standard InChI is InChI=1S/C6H6N2O3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H,7H2 .
Chemical Reactions Analysis
One of the most common reactions of 4-nitrophenol is reduction of the nitro group to amine. 4-nitrophenol can be reduced to 4-aminophenol under a variety of conditions . Common reducing agents include sodium dithionite, zinc, and iron in concentrated HCl or hydrogen gas .
Physical And Chemical Properties Analysis
4-Amino-3-nitrophenol is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and acetone . It has a melting point of 150-154 °C .
科学研究应用
催化还原和环境修复
- 4-氨基-3-硝基苯酚在催化还原硝基化合物为胺类物质中起着重要作用,这个过程在环境修复中具有重要意义。这种转化对于处理像4-硝基苯酚这样的有毒硝基污染物至关重要,这种污染物通常存在于工业废水中。最近的研究突出了石墨烯基催化剂在这种还原过程中的有效性,提供了高催化能力和回收率等优势,使其在大规模环境应用中具有潜力(Nasrollahzadeh et al., 2020)。
生物降解和环境影响
- 对4-氨基-3-硝基苯酚的生物降解途径进行了研究,以了解其环境影响。例如,对革兰氏阳性细菌罗多克克斯SAO101的研究揭示了一个负责降解4-硝基苯酚的新基因簇,这是4-氨基-3-硝基苯酚的近亲。这种理解有助于开发生物策略,以减轻这类化合物对环境的污染(Kitagawa et al., 2004)。
纳米催化和水处理
- 4-氨基-3-硝基苯酚在纳米催化中的作用,特别是在硝基苯酚降解中具有重要意义。涉及钠硼氢化物等纳米催化系统的研究表明,能够有效将硝基苯酚转化为氨基苯酚。这些发现对于开发用于去除水中有害染料的先进方法至关重要,突显了4-氨基-3-硝基苯酚在水处理技术中的潜力(Din et al., 2020)。
先进材料合成
- 在材料科学领域,4-氨基-3-硝基苯酚已被用于合成用于废水处理的复杂催化剂结构。研究表明,它在微球催化性能的制备中发挥作用,这对于将硝基苯酚转化为氨基苯酚至关重要。这项研究有助于开发高效和可持续的废水处理方法(Ma et al., 2018)。
环境监测和传感技术
- 4-氨基-3-硝基苯酚对于开发用于检测有毒有机污染物的传感平台至关重要。例如,基于金铜合金纳米颗粒的电化学传感器在检测硝基芳香化合物,包括4-硝基苯酚方面表现出高灵敏度。这种创新在监测和控制环境污染方面至关重要(Shah et al., 2017)。
安全和危害
4-Amino-3-nitrophenol is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
未来方向
4-Amino-3-nitrophenol is a versatile compound that finds application in various industries, including the dye and pigment, pharmaceutical, and organic synthesis industries . Future research may focus on optimizing its synthesis and expanding its applications, particularly in the field of sustainable energy and environmental remediation .
属性
IUPAC Name |
4-amino-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXUIDYRTHQTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209864 | |
| Record name | 4-Amino-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-nitrophenol | |
CAS RN |
610-81-1 | |
| Record name | 4-Amino-3-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-81-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-3-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5WY41Q95Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

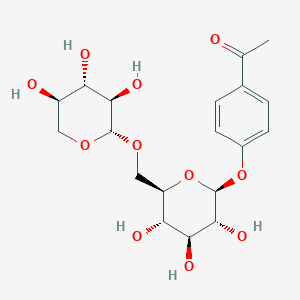
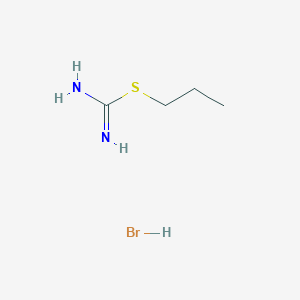

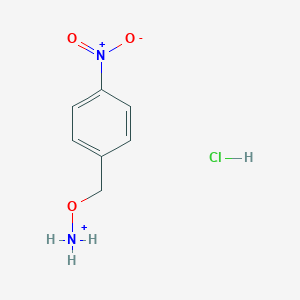

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)

![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)
